![molecular formula C20H19N3O5S B2656357 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 897614-23-2](/img/structure/B2656357.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is an organic compound belonging to the class of phenylpyridazines. This compound is characterized by a pyridazine ring substituted by a phenyl group, which is further modified with methanesulfonyl and dimethoxybenzamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound shares a similar pyridazine core but differs in the substituents attached to the phenyl ring.
6-Phenyl-4,5-Dihydro-3(2H)-Pyridazinones: These compounds have a similar pyridazine ring structure and exhibit various pharmacological activities.
Uniqueness
The uniqueness of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide lies in its specific substituents, which confer distinct chemical and biological properties. The methanesulfonyl and dimethoxybenzamide groups enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
Biological Activity
Molecular Characteristics
- IUPAC Name: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
- Molecular Formula: C17H20N4O4S
- Molecular Weight: 388.43 g/mol
Structural Features
The compound features a pyridazine ring substituted with a methanesulfonyl group, a phenyl group, and a dimethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, farnesyltransferase inhibitors, which share structural similarities, have shown potent activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
The proposed mechanism of action includes:
- Induction of Apoptosis: The compound may trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest: It has been observed that certain derivatives can halt the cell cycle at specific phases (e.g., S-phase), thereby inhibiting cancer cell proliferation.
In Vitro Studies
In vitro studies using HepG2 liver cancer cells demonstrated that similar compounds can significantly reduce viability and induce apoptosis. The IC50 values for related compounds were reported between 6.92 μM and 8.99 μM, indicating potent antitumor effects .
Study 1: Anticancer Activity in HepG2 Cells
A study conducted on HepG2 cells treated with a structurally related compound showed:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
- Apoptotic Markers: Increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) were noted, confirming the induction of apoptosis.
Study 2: Molecular Docking Analysis
Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. The binding affinity was comparable to established inhibitors, highlighting its potential as a therapeutic agent .
Data Table: Biological Activities of Related Compounds
Compound Name | Target | IC50 (μM) | Mechanism |
---|---|---|---|
IMB-1406 | Farnesyltransferase | 6.92 - 8.99 | Induces apoptosis via S-phase arrest |
Compound X | Farnesyltransferase | 5.00 - 7.50 | Alters mitochondrial function |
Compound Y | Unknown target | 10.00 - 12.00 | Cell cycle arrest at G1 phase |
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-7-8-16(18(12-15)28-2)20(24)21-14-6-4-5-13(11-14)17-9-10-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGLLRJZHKYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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